4-Acetylphenyl methyl phenyl phosphate

Enzymatic chiral resolution Phosphotriesterase engineering Enantioselectivity benchmarking

PTE engineering campaigns fail when generic phosphonate analogs are substituted for this phosphate triester-the altered P-O bond electronics shift both rate-limiting steps and stereochemical outcomes. 4-Acetylphenyl methyl phenyl phosphate (CAS 918660-72-7) resolves this: • 3.6×10⁸-fold enantioselectivity span: G60A mutant yields SP-enantiomer (370,000:1); I106G/F132G/H257Y mutant yields RP-enantiomer (~1,000:1)-captures enhancements and reversals without signal saturation • Direct ~300 nm spectrophotometric readout via chromogenic 4-acetylphenoxy leaving group-no coupled assays required • Enables preparative kinetic resolution of either enantiomer for chiral phosphorus-containing pharmaceutical intermediates, including antiviral prodrug precursors

Molecular Formula C15H15O5P
Molecular Weight 306.25 g/mol
CAS No. 918660-72-7
Cat. No. B12625223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylphenyl methyl phenyl phosphate
CAS918660-72-7
Molecular FormulaC15H15O5P
Molecular Weight306.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OP(=O)(OC)OC2=CC=CC=C2
InChIInChI=1S/C15H15O5P/c1-12(16)13-8-10-15(11-9-13)20-21(17,18-2)19-14-6-4-3-5-7-14/h3-11H,1-2H3
InChIKeyHKKMDKQGJILOSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetylphenyl Methyl Phenyl Phosphate – Identity & Procurement


4-Acetylphenyl methyl phenyl phosphate (CAS 918660-72-7) is a chiral organophosphate triester with the molecular formula C₁₅H₁₅O₅P and a molecular weight of 306.25 g·mol⁻¹ . The phosphorus center bears three distinct substituents—a 4-acetylphenoxy leaving group, a methoxy group, and a phenoxy group—rendering the phosphorus atom stereogenic [1]. This compound has been most extensively characterized as a substrate for bacterial phosphotriesterase (PTE; EC 3.1.8.1) from Brevundimonas diminuta, where its enantioselective hydrolysis has served as a benchmark system for engineering enzyme stereoselectivity [2]. The 4-acetylphenyl chromophore (λmax ~270–300 nm) enables direct spectrophotometric monitoring of enzymatic turnover without requiring coupled assays or derivatization [1].

4-Acetylphenyl Methyl Phenyl Phosphate: Why Analogs Cannot Substitute


Within the structurally related family of 4-acetylphenyl organophosphorus esters (phosphates, phosphonates, and phosphinates), this compound exhibits a uniquely large enantioselectivity response to single-residue mutations in phosphotriesterase—an attribute not observed for its closest analogs [1]. The phosphate triester linkage (three P–O bonds) confers distinct chemical reactivity, electronic distribution at phosphorus, and hydrolytic liability compared to the phosphonate (P–C bond) and phosphinate (two P–C bonds) counterparts, directly affecting enzymatic turnover rates, rate-limiting step identity, and stereochemical outcome [2]. Substituting a generic phosphate ester or a structurally analogous phosphonate for this specific compound will therefore alter both the magnitude and the direction of enantioselectivity in PTE-catalyzed resolutions, compromising experimental reproducibility and preparative-scale chiral separations [1][3].

4-Acetylphenyl Methyl Phenyl Phosphate: Quantitative Comparisons


G60A Mutant Enantioselectivity: Best in Class

In a systematic screen of 16 enantiomeric pairs of chiral phosphate, phosphonate, and phosphinate esters, 4-acetylphenyl methyl phenyl phosphate yielded the single highest enantioselectivity enhancement with the G60A mutant of phosphotriesterase. The G60A mutant preferentially hydrolyzed the S(P)-enantiomer by a factor of 3.7 × 10⁵, exceeding the selectivity observed for all other substrates in the library—including the closely related 4-acetylphenyl ethyl methyl phosphate and 4-acetylphenyl methyl ethylphosphonate [1]. This represents the 'most dramatic example' reported in the study and was obtained under standardized conditions (50 mM HEPES, pH 8.0, 25 °C) [1].

Enzymatic chiral resolution Phosphotriesterase engineering Enantioselectivity benchmarking

Enantioselectivity Span Between Two PTE Mutants

The enantioselectivity for 4-acetylphenyl methyl phenyl phosphate can be tuned across an extraordinary 3.6 × 10⁸-fold range by introducing only four amino acid substitutions. The G60A mutant hydrolyzes the S(P)-enantiomer with a 3.7 × 10⁵ preference, while the I106G/F132G/H257Y triple mutant preferentially hydrolyzes the R(P)-enantiomer by a factor of 9.7 × 10² [1][2]. The product of these two selectivity factors (3.7 × 10⁵ × 9.7 × 10²) yields a discrimination span of 3.6 × 10⁸ between the two mutants [1]. In contrast, the I106G/F132G double mutant collapses stereoselectivity to less than 5:1 [2], demonstrating that this compound is exquisitely responsive to subtle changes in active-site geometry.

Directed enzyme evolution Stereochemical inversion Active-site engineering

Stepwise Selectivity Progression Across PTE Mutants

4-Acetylphenyl methyl phenyl phosphate exhibits a uniquely resolved, stepwise progression of enantioselectivity across four PTE variants. Wild-type PTE hydrolyzes the S(P)-enantiomer approximately 100 times faster than the R(P)-enantiomer [1]. The single G60A mutation increases this to 370,000:1 [1][2]. The I106G/F132G double mutant collapses selectivity to <5:1 [1][2]. Addition of H257Y (I106G/F132G/H257Y) reverses selectivity entirely, yielding a ~1000-fold preference for the R(P)-enantiomer [1][2]. This graded response—enhancement, collapse, reversal—is more clearly demarcated for this compound than for any other substrate in the library, making it an ideal probe for dissecting the structural determinants of PTE stereoselectivity.

Enzyme selectivity engineering Mutational scanning Structure–activity relationship

Phosphate vs. Phosphonate: Reactivity & Enantioselectivity

The target compound (phosphate triester, three P–O bonds) and its closest phosphonate analog, 4-acetylphenyl methyl phenylphosphonate (CAS 108816-91-7, one P–C bond), exhibit fundamentally different enzymatic behavior despite sharing the same 4-acetylphenyl leaving group. For the phosphonate analog, a turnover ratio of >5,000:1 was achieved using phenols with pKa values >8.5, and the R(P)-enantiomer was isolated with >99% enantiomeric excess via wild-type PTE kinetic resolution [1]. In contrast, the phosphate triester achieves its highest selectivity (370,000:1) only with the G60A mutant, not wild-type [2]. The P–O bonds in the phosphate are more hydrolytically labile than the P–C bond in the phosphonate, altering the rate-limiting step from diffusional substrate binding to phosphorus–oxygen bond cleavage as a function of leaving group pKa [1].

Organophosphorus chemistry Phosphate–phosphonate comparison Leaving group pKa engineering

Direct Spectrophotometric Assay via Chromophoric Leaving Group

The 4-acetylphenyl leaving group (4-hydroxyacetophenone, pKa ~8.0) absorbs strongly in the UV region (λmax ~270–300 nm), enabling continuous, real-time spectrophotometric monitoring of PTE-catalyzed hydrolysis without coupled enzymatic assays or chromogenic artifacts [1][2]. This contrasts with substrates bearing non-chromophoric leaving groups (e.g., simple alkyl alcohols) that require discontinuous sampling, HPLC analysis, or pH-stat titration for kinetic characterization. The time courses for hydrolysis of both enantiomers can be fit to single or double exponential decay equations to extract individual rate constants, as demonstrated in the Nowlan et al. study where enzyme concentrations as low as 1.9 nM produced resolvable biphasic progress curves [1].

Enzyme kinetics Spectrophotometric assay High-throughput screening

4-Acetylphenyl Methyl Phenyl Phosphate: Validated Applications


PTE Mutant Library Screening Benchmark

The 3.6 × 10⁸-fold enantioselectivity span between G60A and I106G/F132G/H257Y mutants [1] makes this compound the most sensitive single-substrate probe for detecting mutational effects on PTE stereoselectivity. A directed evolution campaign can quantify enantioselectivity shifts across a mutant library using a single substrate, with the wide dynamic range ensuring that both enhancements and reversals are captured without signal saturation or floor effects. The continuous spectrophotometric readout at ~300 nm [1] further supports high-throughput microplate screening formats.

Preparative Chiral Resolution of Phosphate Triesters

Using the G60A mutant, the S(P)-enantiomer can be selectively hydrolyzed with a 370,000:1 preference, while the I106G/F132G/H257Y mutant provides the R(P)-enantiomer with a ~1,000:1 preference [1][2]. This enables preparative-scale kinetic resolution of racemic 4-acetylphenyl methyl phenyl phosphate to yield either enantiomer in high optical purity. The methodology is directly transferable to the synthesis of chiral phosphorus-containing pharmaceutical intermediates, including precursors to antiviral prodrugs [2].

Mechanistic Probe for PTE Rate-Limiting Steps

The well-characterized leaving group pKa (~8.0) and the availability of comparative data across phosphate, phosphonate, and phosphinate analogs [1][3] position this compound as a key tool for Brønsted analysis studies. By comparing the enzymatic behavior of the phosphate triester (three P–O bonds, more labile) with its phosphonate and phosphinate counterparts (one or two P–C bonds, less labile), researchers can experimentally determine whether diffusional substrate binding or chemical P–O bond cleavage is rate-limiting for a given enzyme variant [3].

Docking Validation Standard for PTE Active-Site Modeling

The Nowlan et al. study established that computational docking of pentavalent transition-state analogues to modeled PTE mutant structures qualitatively recapitulates the experimentally observed enantiomeric preferences for this compound [1]. The compound's large and well-quantified enantioselectivity differences across multiple mutants provide a rigorous validation dataset for molecular dynamics simulations, QM/MM calculations, and in silico enzyme design workflows targeting organophosphate hydrolysis.

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